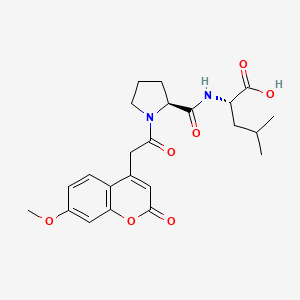

Mca-pro-leu-OH

Overview

Description

Mca-PL (trifluoroacetate salt) is a fluorogenic peptide used primarily as a building block in the synthesis of fluorogenic substrates for matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-7 . It is characterized by its high purity (≥95%) and is typically available as a lyophilized powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-PL (trifluoroacetate salt) involves the coupling of a coumarin-labelled peptide with L-prolyl and L-leucine residues. The reaction conditions typically include the use of formic acid as a solvent, with the final product being isolated as a trifluoroacetate salt .

Industrial Production Methods

Industrial production methods for Mca-PL (trifluoroacetate salt) are not extensively documented. the compound is commercially available from suppliers such as Cayman Chemical and Bertin Bioreagent, indicating that it is produced on a scale sufficient to meet research demands .

Chemical Reactions Analysis

Types of Reactions

Mca-PL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Common reagents used in reactions involving Mca-PL (trifluoroacetate salt) include formic acid, which is used as a solvent, and various coupling agents for peptide synthesis . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from reactions involving Mca-PL (trifluoroacetate salt) are typically fluorogenic substrates for matrix metalloproteinases, such as Mca-PLGL-Dpa-AR-NH2 .

Scientific Research Applications

Mca-PL (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

Mca-PL (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinases. When these enzymes cleave the peptide bond within the compound, a fluorescent signal is generated, allowing for the detection and quantification of enzyme activity . The molecular targets of Mca-PL (trifluoroacetate salt) are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in various cellular pathways related to tissue remodeling and inflammation .

Comparison with Similar Compounds

Mca-PL (trifluoroacetate salt) can be compared with other fluorogenic peptides used as substrates for matrix metalloproteinases. Similar compounds include:

Mca-PLGL-Dpa-AR-NH2: Another fluorogenic substrate for matrix metalloproteinase-2 and matrix metalloproteinase-7.

Mca-Pro-Leu-OH: A related compound used as a control in studies involving matrix metalloproteinases.

The uniqueness of Mca-PL (trifluoroacetate salt) lies in its specific structure, which allows for the sensitive detection of matrix metalloproteinase activity .

Biological Activity

Mca-Pro-Leu-OH, also known as 7-Methoxycoumarin-4-acetic acid Pro-Leu-OH, is a fluorogenic peptide substrate widely used in biochemical assays to study various enzymatic activities. This compound has been particularly noted for its interactions with peptidases and proteases, making it a valuable tool in biological research.

This compound is characterized by its molecular formula and structure, which contribute to its biological activity. The compound is often utilized in assays due to its ability to emit fluorescence upon hydrolysis, allowing for sensitive detection of enzyme activity.

| Property | Value |

|---|---|

| CAS Number | 140430-55-3 |

| Molecular Weight | 347.4 g/mol |

| Fluorescence Emission | λ_em = 405 nm |

| Fluorescence Excitation | λ_ex = 320 nm |

Biological Activity

This compound serves as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). Its hydrolysis leads to the release of a fluorescent signal, which can be quantitatively measured.

Enzymatic Assays

In enzymatic assays, this compound has shown significant activity with several peptidases, as illustrated in the following table:

| Enzyme | Km (µM) | Vmax (RFU/min) | Reference |

|---|---|---|---|

| MMP-3 | 0.15 | 142 | Nagase et al., 1994 |

| ACE | 2.70 | 54,400 | Nagase et al., 1994 |

| Neprilysin | ND | ND | Various studies |

Case Studies and Research Findings

- Matrix Metalloproteinases (MMPs) : this compound has been effectively used as a substrate for MMP-3, demonstrating its capability to facilitate the study of proteolytic processes in various biological contexts. The Km value indicates a high affinity for this enzyme, making it suitable for kinetic studies .

- Angiotensin-Converting Enzyme (ACE) : Research has shown that this compound can be employed to assess ACE activity under different physiological conditions. This is crucial for understanding the enzyme's role in the renin-angiotensin system and its implications in cardiovascular diseases .

- Fluorogenic Properties : The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions. This feature has been exploited in various studies to develop assays that are sensitive and specific for target enzymes .

Q & A

Basic Research Questions

Q. How is Mca-Pro-Leu-OH utilized as a standard in FRET-based enzyme assays for MMP studies?

this compound serves as a fluorogenic substrate control in FRET assays to measure matrix metalloproteinase (MMP) activity, particularly for isoforms like MMP-2, MMP-7, and MMP-9. Its cleavage releases the fluorescent MCA group, enabling quantification of enzymatic kinetics. Researchers should validate assay conditions (e.g., pH, temperature, and substrate concentration) using established protocols and include controls to account for background fluorescence . Experimental details, such as buffer composition and enzyme-to-substrate ratios, must be explicitly documented to ensure reproducibility, aligning with guidelines for rigorous methodological reporting .

Q. What are the critical parameters to consider when designing an MMP inhibition assay using this compound?

Key parameters include:

- Substrate saturation kinetics : Determine the optimal concentration of this compound to avoid substrate depletion.

- Inhibitor specificity : Test against related MMP isoforms to rule off-target effects.

- Fluorescence calibration : Normalize signals using control reactions without enzyme or inhibitor.

- Data acquisition intervals : Use real-time monitoring to capture initial reaction rates. Experimental protocols should adhere to principles of enzyme kinetics, with results cross-validated using orthogonal methods (e.g., zymography) .

Q. What validation steps are necessary to confirm the specificity of this compound in MMP-2 versus MMP-9 activity assays?

- Isoform-specific inhibitors : Use selective inhibitors (e.g., TIMP-1 for MMP-9) to verify signal reduction.

- Mutant enzyme controls : Compare activity of wild-type MMPs with catalytically inactive mutants.

- Cross-reactivity assays : Test this compound against non-target proteases (e.g., ADAMs). Data should be analyzed using Michaelis-Menten kinetics to confirm substrate preference, with statistical validation of differences in and values between isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data obtained from this compound-based assays across different MMP isoforms?

Contradictions may arise from variations in experimental conditions (e.g., buffer ionic strength) or isoform-specific post-translational modifications. To address this:

- Standardize protocols : Use identical buffer systems and enzyme purification methods across studies.

- Meta-analysis : Apply frameworks like PICO to systematically compare data from literature, identifying confounding variables (e.g., divalent cation concentrations) .

- Contradiction mapping : Categorize discrepancies into principal (e.g., intrinsic catalytic differences) and secondary factors (e.g., assay artifacts) using dialectical analysis .

Q. What methodological strategies can optimize the signal-to-noise ratio in FRET assays utilizing this compound?

- Quencher optimization : Pair MCA with quenchers (e.g., Dnp) that minimize background fluorescence.

- Temperature control : Stabilize reactions at 37°C to enhance enzyme activity while reducing non-specific hydrolysis.

- Plate reader calibration : Use black-walled plates and pre-read baselines to subtract autofluorescence. Advanced statistical tools (e.g., ANOVA with post-hoc tests) can identify significant improvements in signal clarity .

Q. How can meta-analysis frameworks be applied to synthesize conflicting findings from studies using this compound as a substrate?

- Data extraction : Compile kinetic parameters (, ) and experimental conditions from primary literature.

- Heterogeneity analysis : Use Cochrane’s Q-test to quantify variability across studies, identifying outliers.

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., incomplete enzyme characterization). Results should be visualized using forest plots to highlight consensus and discrepancies, guiding future hypothesis-driven studies .

Q. In comparative studies, how does this compound perform against other fluorogenic substrates in elucidating MMP activation mechanisms?

- Specificity profiling : Compare cleavage efficiency against substrates like Dnp-Pro-Leu-Ala-Leu-Trp-Arg (for MMP-3).

- Dynamic range assessment : Evaluate fluorescence intensity changes relative to substrate turnover rates.

- Biological relevance : Validate findings in cell-based models (e.g., cancer invasion assays). Researchers should employ mixed-effects models to account for variability between substrates and isoforms .

Q. Methodological Best Practices

- Reproducibility : Document all experimental variables (e.g., enzyme lot numbers, plate reader settings) in supplemental materials .

- Ethical data reporting : Avoid selective presentation of kinetic data; include negative results to prevent publication bias .

- Interdisciplinary collaboration : Integrate structural biology (e.g., crystallography) to link substrate cleavage patterns with MMP active-site conformations .

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXAGDGQBGZNX-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746647 | |

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140430-55-3 | |

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.